Product packaging for Diallyl N,N-diisopropylphosphoramidite(Cat. No.:CAS No. 126429-21-8)

Diallyl N,N-diisopropylphosphoramidite

Cat. No.: B140855
CAS No.: 126429-21-8
M. Wt: 245.3 g/mol
InChI Key: QBLCHHSGJTUNSJ-UHFFFAOYSA-N
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Description

Diallyl N,N-diisopropylphosphoramidite is a useful research compound. Its molecular formula is C12H24NO2P and its molecular weight is 245.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24NO2P B140855 Diallyl N,N-diisopropylphosphoramidite CAS No. 126429-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLCHHSGJTUNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405573
Record name Diallyl N,N-diisopropylphosphoramidite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126429-21-8
Record name Diallyl N,N-diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl diisopropylphosphoramidite
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The Significance of Phosphorylating Reagents in Chemical Biology and Material Sciences

Phosphorylation, the addition of a phosphoryl group (PO₃²⁻) to a molecule, is a fundamental process in biology and a powerful tool in materials science. wikipedia.orgsigmaaldrich.com In chemical biology, phosphorylating reagents are crucial for synthesizing phosphopeptides and phosphoamino acids, which are essential for studying protein-protein interactions and the substrate specificity of enzymes like phosphatases. kinasebiotech.com The reversible phosphorylation of proteins on serine, threonine, or tyrosine residues is a key mechanism for regulating a vast array of cellular processes, including cell growth, signaling pathways, and apoptosis. thermofisher.com By mimicking this natural process, synthetic phosphorylating agents enable researchers to probe these complex biological networks and develop small molecule inhibitors or probes for drug discovery. kinasebiotech.com

In the realm of material sciences, phosphorylation can be used to modify the properties of polymers and other materials. The introduction of phosphate (B84403) groups can enhance flame retardancy, improve adhesion, and alter the surface properties of materials. For instance, phosphorylated polymers are being explored for applications in biomedicine, such as in drug delivery systems and tissue engineering, due to their biocompatibility and ability to interact with biological systems.

The Evolution of Phosphoramidite Chemistry

The development of phosphoramidite (B1245037) chemistry has been a pivotal advancement in the field of chemical synthesis, particularly for the automated synthesis of DNA and RNA oligonucleotides. sbsgenetech.comwikipedia.org The journey began with early methods for forming phosphate (B84403) linkages, which were often slow and inefficient. trilinkbiotech.com

A significant breakthrough came in the late 1960s with the introduction of the phosphotriester method by Robert Letsinger, which protected the phosphate group during synthesis to prevent unwanted side reactions. trilinkbiotech.com This was followed by another of Letsinger's innovations, the P(III)-based phosphite-triester method, which laid the groundwork for the modern phosphoramidite approach. trilinkbiotech.com

In 1981, Marvin Caruthers and his team introduced nucleoside phosphoramidites, which proved to be highly efficient and stable reagents for oligonucleotide synthesis. sbsgenetech.com This development, coupled with the use of solid-phase synthesis pioneered by Letsinger, revolutionized the field, enabling the rapid and automated production of custom DNA sequences. sbsgenetech.com The use of the 2-cyanoethyl protecting group for the phosphite (B83602) further enhanced the utility of these reagents, leading to the robust methods used today. wikipedia.org This automated synthesis was commercialized in the early 1980s and became critical for advancing our understanding of biological systems. trilinkbiotech.com

Diallyl N,n Diisopropylphosphoramidite: a Versatile P Iii Reagent

Elucidation of Reaction Pathways for Alcohol Phosphitylation

The fundamental reaction of alcohol phosphitylation with this compound involves the displacement of the diisopropylamino group by an alcohol. This transformation is catalyzed by a weak acid, which protonates the nitrogen atom of the phosphoramidite, making it a better leaving group.

1H-Tetrazole has historically been the most widely used activator for phosphoramidite chemistry. glenresearch.comglenresearch.com Its mechanism of action is understood to be twofold. Initially, it acts as a weak acid to protonate the diisopropylamino group of the phosphoramidite. glenresearch.comglenresearch.com This initial protonation is a fast and reversible step. Following protonation, the tetrazole anion acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive tetrazolide intermediate. glenresearch.comresearchgate.net This nucleophilic displacement is the rate-determining step in the activation process. glenresearch.com The resulting tetrazolide is then rapidly attacked by the hydroxyl group of the alcohol, forming the desired phosphite triester linkage. glenresearch.com Studies have provided strong evidence for the formation of a tetrazolophosphane intermediate during this activation process. researchgate.net While effective, 1H-tetrazole has some drawbacks, including limited solubility in acetonitrile (B52724) and sufficient acidity to cause undesired side reactions, such as the removal of acid-labile protecting groups. glenresearch.comglenresearch.com

Table 1: Properties of 1H-Tetrazole
PropertyValueReference
pKa4.8 glenresearch.com
Solubility in AcetonitrileSaturated at 0.5 M glenresearch.com
Activation MechanismProtonation followed by nucleophilic displacement glenresearch.comglenresearch.com
Table 2: Comparison of Substituted Tetrazole Activators
ActivatorKey AdvantageCommon ApplicationReference
5-(Benzylthio)-1H-tetrazole (BTT)Increased acidity for faster activationGeneral oligonucleotide synthesis researchgate.netwikipedia.org
5-Ethylthio-1H-tetrazole (ETT)"Turbo" activator, effective for sterically hindered couplingsRNA synthesis glenresearch.com

The search for less acidic yet highly effective activators led to the development of 4,5-Dicyanoimidazole (DCI). glenresearch.com DCI stands out as a true alternative to tetrazole and its derivatives, offering several advantages. glenresearch.comnih.gov With a pKa of 5.2, DCI is less acidic than 1H-tetrazole, which minimizes acid-catalyzed side reactions. glenresearch.com Despite its lower acidity, DCI is more nucleophilic, which allows it to double the coupling rate compared to tetrazole. glenresearch.com Its higher solubility in acetonitrile (up to 1.1 M) is another practical advantage, preventing the precipitation issues sometimes observed with tetrazole. glenresearch.comchemicalbook.com The effectiveness of DCI is attributed primarily to its nucleophilicity in the activation of phosphoramidites. nih.gov

Table 3: Properties of 4,5-Dicyanoimidazole (DCI)
PropertyValueReference
pKa5.2 glenresearch.com
Solubility in AcetonitrileUp to 1.1 M glenresearch.com
Activation MechanismPrimarily nucleophilic nih.gov
Coupling RateApproximately double that of 1H-tetrazole glenresearch.com

The activation of this compound with an activator like 1H-tetrazole or DCI leads to the formation of a highly reactive trivalent phosphite intermediate. glenresearch.comresearchgate.net In the case of tetrazole activation, this intermediate is a diethoxy-tetrazolophosphane. researchgate.net The formation of this species has been confirmed by 31P-NMR spectroscopy, which shows a characteristic signal for the intermediate. researchgate.net This activated phosphite is the key electrophilic species that readily reacts with the nucleophilic hydroxyl group of the alcohol. The reaction proceeds via nucleophilic attack of the alcohol on the phosphorus center, displacing the activator-derived moiety and forming the desired phosphite triester. The stability and reactivity of this trivalent intermediate are crucial for the high efficiency of the coupling reaction.

Role of Activating Agents in Phosphoramidite-Alcohol Coupling

Oxidative Transformation of Phosphite Intermediates to Pentavalent Phosphates

Following the formation of the trivalent phosphite triester, a subsequent oxidation step is required to convert it into the more stable and biologically relevant pentavalent phosphate triester. google.com This oxidation is a critical step in oligonucleotide synthesis and other applications of phosphoramidite chemistry. A common method for this transformation involves the use of an oxidizing agent, such as a solution of iodine in the presence of water and a weak base like pyridine. The mechanism involves the reaction of the phosphite triester with iodine to form a phosphonium (B103445) iodide intermediate. This intermediate is then attacked by water, leading to the formation of the phosphate triester and the release of two equivalents of hydrogen iodide, which are neutralized by the base. Another approach involves the use of peroxides, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), to effect the oxidation. chemicalbook.com The choice of oxidizing agent can be influenced by the specific substrate and desired reaction conditions.

Application of Peroxide-Based Oxidants

Following the formation of the P(III) phosphite triester intermediate, a subsequent oxidation step is required to convert it to the more stable P(V) phosphate. Peroxide-based oxidants are frequently employed for this transformation due to their efficiency and compatibility with various reaction conditions. Commonly used peroxides include hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), and tert-butyl hydroperoxide (t-BuOOH). chemicalbook.com

The general reaction involves the oxidation of the phosphite to a phosphate, a critical step in syntheses such as those for glucose derivatives and potent orally active S1P1 agonists. chemicalbook.com For instance, in the synthesis of certain glucose-glucose disaccharides, this compound is used for phosphitylation, followed by oxidation of the resulting phosphite with hydrogen peroxide. chemicalbook.com Similarly, the synthesis of specific benzyl (B1604629) ether derivatives involves an oxidation step with m-CPBA after phosphitylation with this compound. chemicalbook.com Another example is the preparation of a water-soluble prodrug of an antifungal triazole, where tert-butyl hydroperoxide is used to oxidize the phosphite intermediate to the corresponding phosphate. chemicalbook.com

The choice of oxidant can be influenced by factors such as substrate compatibility and desired reaction kinetics. While all three peroxides effectively achieve the desired oxidation, their reactivity profiles and handling requirements differ.

Table 1: Application of Peroxide-Based Oxidants in this compound-Mediated Synthesis

OxidantSubstrate/Target MoleculeReference
Hydrogen PeroxideGlucose derivatives of E5564-related compounds chemicalbook.com
m-Chloroperoxybenzoic Acid (m-CPBA)Benzyl ether derivatives as S1P1 agonists chemicalbook.com
tert-Butyl Hydroperoxide (t-BuOOH)Water-soluble prodrug of antifungal triazole CS-758 chemicalbook.com

Stereochemical Considerations in Phosphite Oxidation

The oxidation of the trivalent phosphite intermediate to the pentavalent phosphate creates a new stereocenter at the phosphorus atom, assuming the phosphorus atom is not already stereogenic. The stereochemical outcome of this oxidation is of paramount importance, especially in the synthesis of chiral pharmaceuticals and oligonucleotides where the stereochemistry of the phosphate backbone can significantly impact biological activity.

The mechanism of oxidation by peroxides generally involves the nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the peroxide. This process is typically a concerted reaction, leading to the formation of the phosphate and the corresponding alcohol or carboxylic acid byproduct.

While detailed stereochemical studies specifically on the oxidation of the phosphite derived from this compound are not extensively reported in the provided context, the stereospecificity of such oxidations is a well-established principle in phosphorus chemistry. The geometry of the transition state during the oxygen transfer dictates the stereochemistry of the final phosphate product. Factors such as the nature of the substituents on the phosphorus atom, the choice of oxidant, and the reaction conditions can all influence the stereochemical course of the reaction. For example, in the synthesis of glucose derivatives, the oxidation of the phosphite intermediate with hydrogen peroxide resulted in a mixture of α and β anomers, indicating that the oxidation step can influence the final stereochemical composition of the product. chemicalbook.com

Further research into the stereochemical aspects of the oxidation of phosphites derived from this compound with various peroxide-based oxidants would be beneficial for the rational design of stereoselective syntheses.

Nucleic Acid Chemistry: Nucleoside and Oligonucleotide Synthesis

This compound serves as a important phosphitylating agent in nucleic acid chemistry. chemicalbook.comsigmaaldrich.com Its primary role is in the formation of phosphite triester intermediates, which are fundamental to the construction of nucleoside phosphoramidites and the subsequent assembly of oligonucleotides. The allyl protecting groups on the phosphorus atom are a key feature, offering specific advantages in certain synthetic strategies.

Solid-Phase Oligonucleotide Synthesis Methodologies

The phosphoramidite method has been fully automated since the late 1970s, allowing for the rapid and reliable synthesis of custom DNA and RNA sequences. wikipedia.org The automated synthesis is a cyclical process, with each cycle consisting of four main chemical steps to add one nucleotide to the growing chain. nih.govbiotage.com

The cycle begins with deblocking (or detritylation), where an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), removes the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. wikipedia.orgnih.gov This exposes the reactive hydroxyl group for the next reaction. The second step is coupling , where the next nucleoside phosphoramidite, pre-activated by a catalyst like 1H-tetrazole, is added. wikipedia.orgbiotage.com The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage. biotage.com Since coupling is not perfectly efficient, a capping step follows. Here, any unreacted 5'-hydroxyl groups are acetylated with a reagent like acetic anhydride (B1165640) to prevent them from participating in subsequent cycles, which would result in deletion mutations (n-1 sequences). nih.govtwistbioscience.com The final step is oxidation , where the unstable phosphite triester linkage is converted to a stable phosphotriester by an oxidizing agent, typically an iodine solution. atdbio.com This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. twistbioscience.com

StepReagent/ProcessPurpose
1. Deblocking (Detritylation) 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent (e.g., Dichloromethane). wikipedia.orgnih.govRemoves the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction.
2. Coupling Nucleoside Phosphoramidite and an activator (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole) in acetonitrile. wikipedia.orgbiotage.comLinks the next base in the sequence to the growing oligonucleotide chain via a phosphite triester bond.
3. Capping Acetic Anhydride and N-methylimidazole. nih.govBlocks unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 mers).
4. Oxidation Iodine solution in the presence of water and pyridine. atdbio.comConverts the unstable phosphite triester linkage into a more stable phosphate triester linkage.

This compound is a precursor in the synthesis of pharmacologically active molecules, including pro-oligonucleotides or their prodrug forms. chemicalbook.comsigmaaldrich.com Pro-oligonucleotides are modified oligonucleotides designed to improve properties such as cellular uptake, nuclease resistance, or bioavailability, which are then converted into the active oligonucleotide form within the body.

The use of the diallyl phosphoramidate (B1195095) moiety is particularly relevant in the synthesis of water-soluble prodrugs. For instance, it has been used in the synthesis of precursors for antifungal agents like triazole CS-758 and in the development of fostriecin (B16959) analogs, which have potential as antitumor agents. chemicalbook.comsigmaaldrich.com In these syntheses, the diallyl phosphoramidite reagent is used to introduce a phosphate group onto a molecule. The allyl groups can then be removed at a later stage to unmask the active phosphate or to allow for further chemical modification. chemicalbook.com

Oligonucleotide glycoconjugates, which are nucleic acids covalently linked to carbohydrate moieties, have garnered significant interest for therapeutic and diagnostic applications. The synthesis of these complex molecules relies heavily on solid-phase phosphoramidite chemistry to construct the oligonucleotide portion.

While not exclusively dependent on diallyl-based reagents, the general strategy involves assembling the nucleic acid sequence on a solid support using standard phosphoramidite monomers. nih.gov Specialized phosphoramidite building blocks, which may contain the desired sugar unit or a linker for its subsequent attachment, can be incorporated at specific points in the sequence. nih.gov Alternatively, a completed oligonucleotide can be functionalized with a carbohydrate moiety after it is cleaved from the solid support. The versatility of phosphoramidite chemistry is essential for creating the foundational oligonucleotide chain to which these glycosyl groups are attached. nih.gov

While the phosphoramidite method is highly effective, it is not without its challenges, particularly concerning coupling efficiency, side reactions, and scalability. huarenscience.comnih.gov Achieving near-quantitative coupling at every step is crucial, as any failure leads to the accumulation of impurities that are difficult to remove. huarenscience.com

ChallengeDescriptionPotential Solution(s)
Low Coupling Efficiency The reaction between the phosphoramidite and the 5'-hydroxyl group may not go to completion, leading to (n-1) and other truncated sequences. nih.govacs.orgUse a significant excess of the phosphoramidite monomer and activator; optimize activator choice (e.g., ETT, DCI); ensure anhydrous conditions as water consumes activated monomers. nih.gov
Depurination The acidic conditions of the detritylation step can cause cleavage of the glycosidic bond of purine (B94841) (A and G) nucleosides, leading to chain cleavage at the resulting abasic site. nih.govUse a weaker acid for detritylation, such as 3% Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA); minimize exposure time to the acid. nih.gov
Side Reactions at Nucleobases The O6 position of guanine (B1146940) can be modified by the phosphoramidite during coupling. The N3 position of thymidine (B127349) can undergo cyanoethylation. nih.govFor guanine modification, the resulting phosphite is largely reversed by the capping step. For thymidine, treatment with 10% diethylamine (B46881) post-synthesis can remove the cyanoethyl adduct.
Oxidation Issues The phosphite triester intermediate is unstable. Incomplete oxidation leaves a weak point in the backbone.Ensure the iodine oxidizing solution is fresh and sufficient contact time is allowed. atdbio.com
Scalability and Purification Scaling up synthesis increases the potential for side reactions and makes purification by standard methods like column chromatography inefficient and costly. huarenscience.comDevelop innovative purification strategies like simulated moving bed chromatography; employ green chemistry principles to improve economic viability. huarenscience.com
Unprotected Phosphate Groups In certain strategies, coupling must occur on an oligonucleotide that has unprotected internucleosidic phosphate groups, which can act as acids and lower coupling yields by inactivating the incoming monomer. acs.orgNeutralize the phosphate backbone with a non-nucleophilic base or a salt like DMAP 1H-tetrazolide prior to the coupling step to improve efficiency. acs.org

Peptide Chemistry and Phosphopeptide Synthesis

The introduction of phosphate groups into peptides is a critical modification for studying cellular signaling pathways, as protein phosphorylation is a key post-translational modification that governs numerous biological processes. This compound serves as a key reagent in this field, enabling the targeted phosphorylation of peptides.

Preparation of Phosphorylated Peptide Substrates

Phosphitylation of Hydroxy Functions in Peptides

The core of phosphopeptide synthesis lies in the efficient phosphitylation of the hydroxyl groups of serine, threonine, or tyrosine residues within a peptide chain. This compound is employed for this transformation in a two-step sequence. First, the hydroxyl group reacts with the phosphoramidite, typically activated by an azole catalyst such as 1H-tetrazole. This step forms a phosphite triester intermediate. Subsequent oxidation, often with an agent like meta-chloroperoxybenzoic acid (mCPBA), converts the phosphite to the more stable phosphate triester.

A representative example of this phosphitylation-oxidation sequence, although on a non-peptide substrate, highlights the methodology. A hemiacetal was successfully phosphorylated using this compound and 1H-tetrazole, followed by oxidation with mCPBA, affording the target α-phosphate in good yield and selectivity. The allyl protecting groups can then be selectively removed under mild conditions, typically using a palladium catalyst, without affecting other sensitive protecting groups on the peptide.

Table 1: Example of Hydroxyl Group Phosphitylation

Substrate/Reactant Reagents Product Yield Selectivity (α/β)

Synthesis of Pharmacologically Active Molecules and Analogs

The ability to introduce a phosphate group under mild conditions makes this compound a valuable tool in the synthesis of complex drugs and their analogs, where it is often used to install a phosphate monoester to enhance water solubility and create prodrugs.

Selective Orally Active S1P1 Agonists

Sphingosine-1-phosphate (S1P) receptors are crucial in regulating lymphocyte trafficking, and agonists of the S1P1 subtype are important therapeutic agents for autoimmune diseases. The synthesis of potent and selective S1P1 agonists often involves the introduction of a phosphate group to mimic the endogenous ligand.

In the synthesis of benzyl ether derivatives as orally active S1P1 agonists, this compound was used as the key phosphitylating reagent. chemicalbook.com The primary hydroxyl group of a synthetic intermediate was first phosphitylated using the reagent in the presence of tetrazole. The resulting phosphite was then oxidized to the phosphate using mCPBA. A key advantage of using the diallyl protecting groups was demonstrated in the final deprotection step, where both the diallyl phosphate and an allylcarbamate (Alloc) protecting group on a nearby amine were removed simultaneously using a palladium catalyst, yielding the final active phosphate product. chemicalbook.com

Table 2: Key Step in S1P1 Agonist Synthesis

Reaction Step Reagents Function Outcome
Phosphitylation This compound, Tetrazole Introduction of phosphite triester High yield formation of the phosphitylated intermediate
Oxidation mCPBA Conversion of phosphite to phosphate Formation of the stable diallyl phosphate triester
Deprotection Pd(PPh₃)₄, Pyrrolidine Removal of allyl protecting groups Concurrent deprotection of phosphate and amine to yield the final S1P1 agonist

This table outlines the sequence involving this compound in the synthesis of a selective S1P1 agonist.

Water-Soluble Prodrugs with Antifungal Activity (e.g., Triazole CS-758)

Many potent antifungal agents, such as those from the triazole class, suffer from poor water solubility, limiting their administration routes. Creating a water-soluble prodrug by adding a phosphate group is a common strategy to overcome this limitation. This compound is indicated as a reagent for the synthesis of water-soluble prodrugs of the antifungal agent Triazole CS-758. chemicalbook.com The process involves phosphorylating a hydroxyl group on the parent drug molecule. After administration, endogenous phosphatases cleave the phosphate group, releasing the active, lipophilic drug at the site of action.

Antitumor Agents: Fostriecin Analogs and Related Polyketide Natural Products

Fostriecin and its related natural products are a class of potent antitumor agents that function by inhibiting protein phosphatases. The phosphate monoester moiety is essential for their biological activity. The total synthesis of these complex polyketide molecules is a significant challenge, and the introduction of the sensitive phosphate group is a critical step.

This compound is a suitable reagent for this late-stage phosphorylation due to the mild conditions required for both the phosphitylation and the subsequent deallylation. chemicalbook.com This allows the phosphate group to be installed without degrading the intricate and often sensitive stereochemical and functional group arrangements present in the Fostriecin core structure.

Total Synthesis of Phosdiecin A

The first total synthesis of the protein phosphatase inhibitor Phosdiecin A was a landmark achievement, accomplished in a remarkably short 13-step longest linear sequence. nih.govnih.govnih.govconicet.gov.ar A critical step in this synthesis was the introduction of the phosphate moiety.

Researchers utilized this compound for this key transformation. The crude (Z,Z)-diene intermediate was subjected to phosphorylation conditions promoted by 1H-tetrazole using this compound. This was followed by an in-situ oxidation with hydrogen peroxide to yield the protected phosphate ester. nih.gov This two-step, one-pot procedure afforded the desired product in a 56% yield. nih.gov The synthesis was completed by removing the p-methoxybenzyl (PMB) protecting group and then cleaving the diallyl phosphate ester via a palladium-catalyzed reaction to furnish (+)-phosdiecin A. nih.gov This efficient route is the shortest among the more than 30 total and formal syntheses of members of the fostriecin family of natural products. nih.govnih.gov

Reaction Step Reagents and Conditions Yield Reference
Phosphorylation/Oxidation1. This compound, 1H-tetrazole, CH2Cl2, 0 °C to rt56% (over 2 steps) nih.gov
2. 30% H2O2, 0 °C
Diallyl DeprotectionPalladium catalyst- nih.gov

Leustroducsin B Synthesis and its Biological Activities

Leustroducsin B is a natural product with a range of interesting biological activities, including the induction of colony-stimulating factors. acs.orgnih.govnih.govacs.org Its complex structure has made it a challenging target for total synthesis. In a highly convergent total synthesis of Leustroducsin B, the introduction of the phosphate group was a pivotal late-stage transformation.

In this synthesis, a secondary alcohol intermediate was treated with a phosphoramidite reagent in the presence of tetrazole, followed by oxidation of the intermediate phosphite to the phosphate. acs.org While the specific reagent was denoted as 'phosphoramidite reagent 36' in the publication, the conditions are characteristic of phosphitylation using reagents like this compound. This step yielded the phosphorylated intermediate in 50% yield. acs.org The synthesis was then carried forward to complete the total synthesis of (+)-Leustroducsin B in 39 total steps and a longest linear sequence of 17 steps, a significant improvement on previous routes. acs.org The biological activities of Leustroducsin B are attributed to its unique and densely functionalized structure. acs.orgnih.gov

Synthetic Stage Key Transformation Reagents Mentioned Yield Reference
Late-stageIntroduction of phosphate groupPhosphoramidite reagent, tetrazole, followed by oxidation50% acs.org

Glucose Derivatives and Novel Disaccharides as LPS Antagonists

This compound has been instrumental in the synthesis of novel glucose-based disaccharides designed to act as antagonists of lipopolysaccharide (LPS). chemicalbook.com These synthetic molecules are crucial for studying the interactions between bacterial endotoxins and the host immune system.

In the synthesis of these glucose derivatives, a key step involves the phosphorylation of a hydroxyl group on a glucose precursor. The reaction is carried out using this compound in the presence of the activator 1H-tetrazole. Subsequent oxidation of the resulting phosphite with hydrogen peroxide affords the diallyl-protected phosphate. chemicalbook.com This method was successfully used in the synthesis of glucose-glucose disaccharides that were shown to be effective at blocking the agonistic effects of LPS in both human whole blood assays and in mouse models. chemicalbook.com

Reactant Type Phosphorylation Reagent Activator/Oxidant Biological Target Reference
Glucose derivativeThis compound1H-tetrazole / H2O2Lipopolysaccharide (LPS) chemicalbook.com

Development of Rhodamine Dyes with Phosphorylated CH2OH Sites

Analogues of Park Nucleotide and Lipids I and II

The solid-phase synthesis of analogues of Park nucleotide and the bacterial cell wall precursors, Lipids I and II, represents a significant advancement in the modular construction of these complex biomolecules. nih.gov This approach allows for the efficient and rapid assembly of these structures, which are vital for studying bacterial cell wall biosynthesis and for the discovery of new antibacterial agents.

A critical step in the solid-phase synthesis is the introduction of the phosphate and diphosphate (B83284) moieties. This compound is employed as the phosphitylating agent. In the procedure, the resin-bound substrate is treated with the phosphoramidite in the presence of an activator, 5-(benzylthio)-1H-tetrazole. nih.gov This is followed by an oxidation step using tert-butyl hydroperoxide to form the stable phosphate triester. nih.gov This sequence was successfully used to produce a key phosphorylated intermediate in 50% yield over two steps. nih.gov

Synthesis Type Key Reagent Activator Oxidant Yield Reference
Solid-Phase SynthesisThis compound5-(Benzylthio)-1H-tetrazole80% tBuOOH50% (2 steps) nih.gov

Synthesis of Lipid A Derivatives from Commensal Bacteria

Lipid A is the bioactive component of LPS, and its structure can vary significantly between different bacterial species, leading to diverse host immune responses. The synthesis of structurally defined Lipid A derivatives is essential for understanding these interactions. This compound has been a key reagent in the synthesis of Lipid A from the commensal bacterium Bacteroides fragilis.

In a late-stage step of the synthesis, the anomeric phosphate group was installed with high stereoselectivity. A glycosyl acceptor was treated with this compound in the presence of 1H-tetrazole to stereoselectively form an α-anomeric phosphite. This intermediate was then oxidized in situ using tert-butyl hydroperoxide to give the corresponding α-anomeric phosphotriester. The diallyl protecting groups were subsequently removed using palladium chloride to yield the final Lipid A derivative. This synthetic approach allows for the preparation of these complex molecules to study their immunomodulatory properties.

Substrate Phosphitylation Reagent Activator/Oxidant Key Outcome Reference
Glucosamine DisaccharideThis compound1H-tetrazole / t-BuOOHStereoselective α-anomeric phosphate installation

Creation of Coelenterazine (B1669285) Phosphorylated Substrates

Coelenterazine is the luciferin (B1168401) responsible for the bioluminescence in many marine organisms. The development of synthetic coelenterazine derivatives allows for the creation of novel probes for biological imaging and assays. A cell-impermeable derivative of coelenterazine, named CoelPhos, has been synthesized to monitor dynamic events at the cell surface. rsc.org

CoelPhos was constructed by alkylating coelenterazine with a linker that contains a terminal anionic phosphonate (B1237965) moiety. rsc.org This modification renders the molecule impermeable to the cell membrane. In imaging studies, CoelPhos was able to clearly visualize outer membrane-bound Gaussia luciferase (GLuc), while no signal was detected from GLuc localized within the cell, thus demonstrating the impermeability of this novel substrate. rsc.org While the specific phosphitylating reagent used to install the phosphonate was not detailed as this compound in the cited study, this work highlights the importance of phosphorylated derivatives in creating advanced bioluminescent probes. rsc.org

Derivative Name Key Structural Feature Primary Application Demonstrated Property Reference
CoelPhosTerminal anionic phosphonate linkerBioluminescence imaging of cell surface eventsCell impermeability rsc.org

Application in Metabolic Chemical Reporter Synthesis

The burgeoning field of chemical biology utilizes metabolic chemical reporters to elucidate the intricate workings of metabolic pathways and cellular processes. These reporters are molecules that are structurally similar to natural metabolites but contain a bioorthogonal handle (e.g., an azide, alkyne, or a selectively-cleavable group). Once introduced into a biological system, they are processed by the cell's metabolic machinery and incorporated into biomolecules. The bioorthogonal handle then allows for the visualization, enrichment, and analysis of these tagged biomolecules. This compound serves as a critical reagent in the synthesis of certain classes of metabolic chemical reporters, particularly those involving phosphorylation.

Phosphorylation is a ubiquitous post-translational modification and a key step in many metabolic pathways. Therefore, phosphorylated sugars, lipids, and other metabolites bearing a bioorthogonal tag are invaluable tools for studying these processes. The synthesis of such reporters often requires a robust method for introducing a phosphate group onto a hydroxyl-bearing precursor molecule that already contains the bioorthogonal handle. This is where the utility of this compound becomes apparent.

The synthesis of a phosphorylated metabolic reporter using this phosphoramidite reagent generally follows a well-established chemical strategy. The process begins with a synthetic precursor of the target metabolite, for instance, a sugar analog, which has been modified to include a bioorthogonal functional group. This precursor, possessing a free hydroxyl group at the desired phosphorylation site, is reacted with this compound in the presence of an activator, such as 1H-tetrazole. This reaction leads to the formation of a phosphite triester intermediate.

Subsequent oxidation of the phosphite triester, typically with a mild oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), converts the phosphorus(III) center to the more stable phosphorus(V) state, yielding a protected phosphate triester. The allyl protecting groups on the phosphate are particularly advantageous due to their stability under various reaction conditions and their selective removal under mild conditions using palladium catalysis. This orthogonality allows for deprotection of the phosphate group without affecting other sensitive functionalities within the metabolic reporter molecule.

The final step involves the removal of the allyl groups to unmask the phosphate mono- or diester, yielding the final metabolic chemical reporter. This reporter can then be used in cell culture or in vivo to probe the metabolic pathway of interest. The diisopropylamino group on the phosphoramidite reagent facilitates the initial phosphitylation step, acting as a good leaving group upon activation.

A hypothetical synthetic scheme for a generic bioorthogonal phosphosugar reporter is presented below:

StepReactantsReagentsProduct
1Bioorthogonal Sugar Precursor (with free -OH)This compound, 1H-tetrazoleIntermediate Phosphite Triester
2Intermediate Phosphite TriestermCPBA or H₂O₂Protected Phosphate Triester
3Protected Phosphate TriesterPd(PPh₃)₄, PyrrolidineFinal Bioorthogonal Phosphosugar Reporter

This synthetic strategy highlights the pivotal role of this compound in enabling the creation of sophisticated molecular tools for the study of metabolism. Its application in the synthesis of metabolic chemical reporters underscores the broader importance of phosphoramidite chemistry in advancing our understanding of biological systems at the molecular level.

Stereoselective Transformations Employing Diallyl N,n Diisopropylphosphoramidite

Stereoselective Pudovik Rearrangement

The Pudovik reaction is a well-established method for the synthesis of α-hydroxyphosphonates through the addition of a P(III) species to a carbonyl compound. The use of chiral reagents or catalysts can render this reaction stereoselective, providing access to enantiomerically enriched α-hydroxyphosphonates, which are valuable building blocks in medicinal chemistry.

While Diallyl N,N-diisopropylphosphoramidite is cited as a reactant for stereoselective Pudovik rearrangements, specific research detailing its application with comprehensive data on substrate scope, yields, and diastereoselectivity is not extensively documented in readily available literature. chemicalbook.comnih.govsigmaaldrich.com The general principle of this transformation involves the in situ formation of a diallyl phosphite (B83602) through the reaction of this compound with an alcohol, which then adds to an aldehyde or ketone. The stereochemical outcome of the reaction is influenced by the nature of the reactants and the reaction conditions.

In a related context, the synthesis of chiral, non-racemic α-hydroxyphosphonates has been achieved with high enantiomeric excess (96–98% ee) through the stereoselective hydroxylation of diallyl benzylphosphonates. researchgate.net Although this method does not directly employ this compound in a Pudovik reaction, it highlights the utility of the diallyl phosphonate (B1237965) moiety in accessing chiral α-hydroxyphosphonates. The diallyl α-hydroxyphosphonates can subsequently be deprotected under neutral conditions to yield the corresponding phosphonic acids while retaining a high degree of stereochemical purity. researchgate.net

Catalytic enantioselective Pudovik reactions have been successfully developed using various chiral catalysts with other phosphites, achieving high yields and enantioselectivities. organic-chemistry.org These studies provide a framework for the potential development of stereoselective Pudovik reactions utilizing this compound in the presence of a suitable chiral promoter.

Table 1: Representative Data on Stereoselective Pudovik-type Reactions

Specific data for this compound in a stereoselective Pudovik reaction is not available in the provided search results. The following table showcases representative data for related transformations to illustrate the potential of such reactions.

EntryAldehyde/KetonePhosphite SourceCatalyst/AuxiliaryYield (%)Diastereomeric/Enantiomeric ExcessReference
1BenzaldehydeDiethyl PhosphiteChiral Aluminum Complex9596% ee organic-chemistry.org
2CyclohexanecarboxaldehydeDiethyl PhosphiteChiral Aluminum Complex9897% ee organic-chemistry.org
3AcetophenoneDiethyl PhosphiteChiral Aluminum Complex8588% ee organic-chemistry.org

Diastereoselective Synthesis of Phosphoramidates

This compound serves as a key reagent in the phosphitylation of alcohols, a critical step in the diastereoselective synthesis of P-chiral phosphoramidates. chemicalbook.comnih.govsigmaaldrich.com This transformation is of significant interest due to the prevalence of phosphoramidate (B1195095) motifs in antiviral prodrugs (e.g., ProTides) and other biologically active compounds. The stereochemistry at the phosphorus center can significantly impact the biological activity of these molecules.

The synthesis commences with the reaction of this compound with a chiral alcohol in the presence of an activator, such as 1H-tetrazole, to form a diastereomeric mixture of phosphite triesters. Subsequent oxidation of the phosphite to the corresponding phosphate (B84403), followed by reaction with an amine, can lead to the formation of P-stereogenic phosphoramidates. The diastereoselectivity of the initial phosphitylation step is often influenced by the steric and electronic properties of the chiral alcohol and the reaction conditions.

An example of this application is the synthesis of glucose derivatives, where a glucose-based alcohol was reacted with this compound and 1H-tetrazole, followed by oxidation, to produce a mixture of anomeric phosphoramidates. chemicalbook.com Another instance involves the phosphorylation of a primary hydroxyl group in a benzyl (B1604629) ether derivative, which after oxidation, yielded the desired phosphate. chemicalbook.com

While these examples demonstrate the utility of this compound, detailed studies focusing on the systematic evaluation of diastereoselectivity with a range of chiral alcohols and subsequent conversion to phosphoramidates are not extensively covered in the provided search results. However, the general field of diastereoselective phosphoramidate synthesis is well-developed, with various strategies employing different chiral auxiliaries and phosphorylating agents to control the stereochemistry at the phosphorus center. nih.gov

Table 2: Representative Data on the Synthesis of Phosphates using this compound

EntryAlcohol SubstrateReaction ConditionsProductYield (%)Diastereomeric RatioReference
1Protected Glucose Derivative1. This compound, 1H-tetrazole 2. H₂O₂Mixture of α/β anomeric phosphatesNot specified4:5 chemicalbook.com
2Protected Benzyl Ether Derivative1. This compound, tetrazole 2. mCPBADiallyl Phosphate DerivativeGoodNot specified chemicalbook.com

Palladium Catalyzed Deprotection Strategies in Diallyl N,n Diisopropylphosphoramidite Derived Products

Deallylation of Phosphate (B84403) Esters

The removal of allyl groups from phosphate esters, a process known as deallylation, is a critical step in the synthesis of many biologically important molecules. This transformation is efficiently catalyzed by palladium(0) complexes, which facilitate the cleavage of the allyl-oxygen bond. The general mechanism involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic "allyl scavenger."

The choice of the palladium catalyst and the allyl scavenger is crucial for the reaction's success, influencing reaction times and compatibility with other functional groups present in the substrate. A widely used and effective catalyst for this purpose is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). chemicalbook.comsigmaaldrich.com This catalyst is favored for its commercial availability and its efficacy in a broad range of coupling reactions. wikipedia.orgchemicalbook.com In solution, it is understood to be in equilibrium with more reactive 16- and 14-electron species, Pd(PPh₃)₃ and Pd(PPh₃)₂, which are often the true catalytic species. wikipedia.orgchemeurope.com

A variety of allyl group scavengers can be employed, with amines such as pyrrolidine (B122466) being a common choice. chemicalbook.com Other scavengers include phenylsilane (B129415) and 2-mercaptobenzoic acid. researchgate.netepa.gov

A notable application of this deallylation strategy was demonstrated in the synthesis of benzyl (B1604629) ether derivatives as S1P1 agonists. In this synthesis, a primary hydroxyl group was first phosphorylated using diallyl N,N-diisopropylphosphoramidite in the presence of tetrazole, followed by oxidation. The subsequent deprotection step involved the simultaneous removal of two allyl groups from the phosphate and an allyloxycarbonyl (Alloc) group from a nitrogen atom. This was achieved in good yield using a catalytic amount of Pd(PPh₃)₄ with pyrrolidine acting as the allyl scavenger. chemicalbook.com

SubstrateCatalystAllyl ScavengerKey ConditionsProductReference
Protected Benzyl Ether PhosphatePd(PPh₃)₄ (catalytic)PyrrolidineConcurrent deprotection of phosphate allyl groups and an Alloc group.Deprotected Phosphate Product chemicalbook.com
Allyl CarbamatesPd(PPh₃)₄ (catalytic)Phenyltrihydrosilane (PhSiH₃)Dry CH₂Cl₂, room temperature. Compatible with Boc and Fmoc groups.Deprotected Carbamate researchgate.net
DiallylaminesPalladium(0) complex2-Mercaptobenzoic acidAllows for sequential cleavage.Secondary Amines epa.gov

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

Orthogonal protection is a powerful strategy in the synthesis of complex molecules, such as oligonucleotides and peptides, which contain multiple reactive functional groups. bham.ac.uk This approach utilizes a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of one functional group without affecting the others. bham.ac.uk

The allyl group, introduced via this compound for phosphate protection, plays a significant role in orthogonal synthesis schemes. Its key advantage is its unique removal condition: palladium-catalyzed cleavage under neutral or near-neutral conditions. researchgate.net This sets it apart from other commonly used protecting groups in oligonucleotide and peptide synthesis.

For instance, in oligonucleotide synthesis, acid-labile groups like dimethoxytrityl (DMT) are used to protect the 5'-hydroxyl group, while base-labile acyl groups (e.g., benzoyl or isobutyryl) protect the exocyclic amines of the nucleobases. The phosphate groups are often protected with the β-cyanoethyl group, which is removed by a base-catalyzed β-elimination. The allyl group is orthogonal to all of these. It remains stable during the acidic removal of the DMT group and the basic cleavage and deprotection steps using ammonia (B1221849) or other amines. nih.gov

This orthogonality allows for specific chemical manipulations to be performed on a fully assembled and protected oligonucleotide while it is still attached to a solid support. For example, the allyloxycarbonyl (Alloc) group, which is also removed by palladium catalysis, has been used to protect exocyclic amines. This allows for the deprotection of the phosphate groups and cleavage from the solid support without removing the base-protecting groups. nih.gov This strategy is essential for preparing structured or repetitive DNA sequences where uncontrolled hybridization can hinder synthetic steps like ligation. nih.govnih.gov

Protecting GroupProtected FunctionalityTypical Deprotection ConditionsOrthogonal To
Allyl / AllocPhosphate / AminePd(0) catalyst (e.g., Pd(PPh₃)₄), allyl scavengerAcid-labile (DMT), Base-labile (Acyl, Cyanoethyl)
Dimethoxytrityl (DMT)5'-HydroxylMild Acid (e.g., Trichloroacetic acid)Base-labile, Palladium-cleavable
β-CyanoethylPhosphateBase (e.g., Ammonia)Acid-labile, Palladium-cleavable
Benzoyl (Bz), Isobutyryl (iBu)Exocyclic Amines (A, C, G)Strong Base (e.g., Ammonia)Acid-labile, Palladium-cleavable

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Phosphitylation and Oxidation

The phosphitylation of alcohols using Diallyl N,N-diisopropylphosphoramidite is a cornerstone of its application, typically activated by an acidic azole catalyst, followed by an oxidation step to yield the stable phosphate (B84403) triester. chemicalbook.comwisc.edu Future research is increasingly focused on developing new catalytic systems to improve the efficiency, selectivity, and environmental footprint of these transformations.

Current phosphitylation protocols frequently employ 1H-tetrazole as the activator. chemicalbook.comwisc.edunih.govnih.gov While effective, there is an opportunity to explore alternative activators that may offer advantages in terms of safety, stability, or catalytic efficiency. Research into novel acidic catalysts, including other azole derivatives or Lewis acids, could lead to faster reaction kinetics and applicability to a broader range of sensitive substrates.

The subsequent oxidation of the phosphite (B83602) triester is commonly achieved with peracids, such as 3-chloroperbenzoic acid (m-CPBA), or peroxides. chemicalbook.comwisc.edunih.govresearchgate.net These reagents are robust but can lack selectivity in complex molecular settings. A significant avenue for future research is the development of catalytic oxidation systems. This could involve metal-based catalysts or organocatalysts that can operate under milder conditions, tolerate a wider array of functional groups, and potentially offer stereocontrol during phosphate formation.

Step Conventional Reagents Potential Future Developments
Phosphitylation (Activation) 1H-tetrazoleNovel azole derivatives, Lewis acid catalysts, solid-supported activators
Oxidation m-CPBA, Hydrogen Peroxide, tert-Butyl hydroperoxide researchgate.netresearchgate.netCatalytic metal-based systems, organocatalytic oxidants, enzyme-based systems

Integration into Automated High-Throughput Synthesis Platforms

The demand for large libraries of novel compounds for drug discovery and materials science necessitates the adaptation of synthetic methods to automated platforms. This compound is well-suited for this evolution due to its role in established solid-phase synthesis protocols, particularly for phosphopeptides. researchgate.netresearchgate.netresearchgate.net

Future work will likely focus on optimizing the phosphitylation and subsequent deprotection steps for seamless integration into high-throughput and flow chemistry systems. researchgate.net The use of allyl protecting groups on the phosphate is advantageous as they can be removed under specific, mild conditions using palladium catalysis, which is compatible with many peptide and oligonucleotide synthesis workflows. chemicalbook.comresearchgate.net

The development of resin-bound reagents or scavenger resins for phosphitylation could further streamline purification in automated synthesis, minimizing the need for traditional chromatographic separation. The goal is to create robust, programmable sequences where this compound can be used to install phosphate groups onto a wide variety of scaffolds, generating large libraries of phosphorylated molecules for biological screening.

Exploration of this compound in Emerging Fields of Chemical Synthesis

The versatility of this compound as a phosphorylating agent has opened doors to its use in several cutting-edge areas of chemical synthesis. chemicalbook.com Its application is expanding beyond traditional oligonucleotide and phosphopeptide synthesis into the creation of complex, biologically active molecules and chemical probes.

Emerging applications and future research directions include:

Prodrug Synthesis : The reagent is used to synthesize water-soluble prodrugs of pharmacologically active molecules, such as antifungal agents, enhancing their bioavailability. chemicalbook.com

Natural Product Synthesis : It has been employed in the total synthesis of complex natural products like fostriecin (B16959) analogues and phosdiecin A, which exhibit potent antitumor activity. chemicalbook.comnih.gov

Chemical Biology Probes : Researchers are using the reagent to synthesize modified nucleotide sugars and phosphorylated peptides to study cellular processes like post-translational modifications and glycosaminoglycan biosynthesis. wisc.edunih.govbiorxiv.org For example, it was used to create bisubstrate analogue inhibitors to study protein kinases like PKA and insulin (B600854) receptor kinase. researchgate.netresearchgate.net

Glycoscience : It is used in the synthesis of phosphorylated oligosaccharides and glycolipids, which are crucial for studying structure-activity relationships in immunology, such as the interaction of glycolipids with C-type lectin receptors. researchgate.net

Emerging Field Molecule Class Synthesized Research Goal Reference
Medicinal ChemistryWater-soluble prodrugs, S1P1 agonistsImprove drug delivery and efficacy chemicalbook.com
Natural Product SynthesisFostriecin analogues, Phosdiecin AAccess complex, biologically active compounds chemicalbook.comnih.gov
Chemical BiologyBisubstrate inhibitors, modified UDP-sugarsDevelop tools to probe enzyme function and cellular pathways wisc.edunih.govresearchgate.netresearchgate.net
GlycosciencePhosphorylated oligomannosidesInvestigate immune receptor recognition and signaling researchgate.net

Computational Studies and Mechanistic Modeling of this compound Reactivity

While the synthetic utility of this compound is well-documented, detailed computational and mechanistic studies of its reactivity are an emerging area of interest. Such studies are crucial for moving from empirical optimization to rational design of reaction conditions and novel phosphoramidite (B1245037) reagents.

Future computational work could focus on:

Modeling the Transition State : Using density functional theory (DFT) and other computational methods to model the transition state of the phosphitylation reaction. This would elucidate the precise role of the activator (e.g., 1H-tetrazole) and the influence of the diisopropylamino leaving group.

Predicting Substrate Scope and Selectivity : Developing predictive models for the reactivity of this compound with various sterically and electronically diverse alcohols. This could guide substrate selection and predict potential side reactions.

Investigating Deprotection Mechanisms : Modeling the palladium-catalyzed deallylation process to better understand its mechanism and identify potential catalyst improvements or alternative, orthogonal deprotection strategies.

Designing Novel Reagents : Using mechanistic insights to design new phosphoramidite reagents with tailored properties, such as enhanced stability, different protecting groups, or altered reactivity profiles for specialized applications.

These computational approaches, when combined with experimental kinetic studies, will provide a deeper understanding of the factors governing the reactivity of this compound, enabling more efficient and predictable outcomes in synthesis.

Q & A

What are the standard synthetic routes for preparing Diallyl N,N-diisopropylphosphoramidite?

Basic
this compound is typically synthesized by reacting diisopropylamine with phosphorus trichloride (PCl₃) to form a phosphoramidite intermediate, followed by substitution with allyl alcohol. The reaction is performed under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or tetrahydrofuran. A key step involves maintaining stoichiometric control to minimize side reactions, such as over-alkylation. The product is purified via vacuum distillation or column chromatography to achieve >90% purity. Analytical confirmation is done using ³¹P NMR (δ ~120–125 ppm) and mass spectrometry (exact mass: 245.1449 g/mol) .

How is this compound typically employed in phosphorylation reactions of alcohols?

Basic
The reagent is widely used to phosphorylate hydroxyl groups in nucleosides, sugars, and other alcohols. A standard protocol involves:

Activating the alcohol with a mild base (e.g., 1H-tetrazole or diisopropylamine) in anhydrous acetonitrile.

Adding this compound (1.2–1.5 equivalents) at 0–25°C for 1–4 hours.

Oxidizing the intermediate phosphite triester to phosphate using m-chloroperbenzoic acid (m-CPBA) or iodine/water.
Yields typically range from 50–75%, with product characterization via ³¹P NMR (δ ~0 ppm for phosphate esters) .

What challenges arise when using this compound in the phosphorylation of sterically hindered alcohols, and how can these be mitigated?

Advanced
Steric hindrance in substrates (e.g., tertiary alcohols or bulky nucleosides) reduces phosphorylation efficiency due to the bulky diisopropylamine and allyl groups. Strategies to improve reactivity include:

  • Extended reaction times (up to 24 hours) at elevated temperatures (40–50°C).
  • Catalyst optimization : Using 5-(benzylthio)-1H-tetrazole (BTT) instead of 1H-tetrazole enhances activation .
  • Solvent tuning : Switching to more polar solvents like dimethylformamide (DMF) improves solubility of hindered substrates.
    For example, phosphorylation of a sterically crowded glucoside derivative required 18 hours in DMF to achieve 53% yield .

How does the choice of oxidizing agent affect the efficiency of phosphate ester formation when using this compound?

Advanced
The oxidizing agent critically impacts yield, purity, and functional group compatibility:

  • m-CPBA : Preferred for its mildness and high selectivity, but generates chlorinated byproducts requiring careful purification.
  • Iodine/water : Cost-effective but unsuitable for oxidation-sensitive substrates (e.g., thioethers).
  • tert-Butyl hydroperoxide (TBHP) : Useful for large-scale reactions but may require higher equivalents.
    In a study synthesizing (+)-phosdiecin A, m-CPBA oxidation after phosphorylation achieved 56% yield over two steps, while iodine/water resulted in partial decomposition of the allyl groups .

What strategies are effective for the removal of allyl protecting groups introduced via this compound in oligonucleotide synthesis?

Advanced
Deprotection of allyl groups is achieved via palladium-catalyzed allyl transfer reactions. A validated protocol includes:

Treating the allyl-protected phosphate ester with tetrakis(triphenylphosphine)palladium(0) (0.1–0.3 equivalents).

Adding a scavenger (e.g., morpholine or dimethylbarbituric acid) in THF/water (10:1) at 25°C for 2–6 hours.

Isolating the deprotected phosphate via ion-exchange chromatography.
This method avoids acidic conditions, preserving acid-labile functional groups in complex intermediates .

How can researchers validate the purity and structural integrity of this compound-derived phosphate esters?

Advanced
Analytical workflows combine:

  • ³¹P NMR : Confirms phosphate ester formation (δ ~0 ppm) and absence of phosphite intermediates (δ ~120 ppm).
  • LC-MS : Detects trace impurities (e.g., hydrolyzed products) with a C18 column and acetonitrile/water gradient.
  • Elemental analysis : Validates stoichiometry (e.g., %P expected vs. observed).
    For example, in the synthesis of a diphosphate derivative, LC-MS (negative ion mode) confirmed a molecular ion at m/z 414.3, matching the theoretical mass .

What are the implications of diastereomeric outcomes in phosphorylation reactions using this compound?

Advanced
The reagent is achiral, but phosphorylation of chiral alcohols can yield diastereomeric phosphates due to tetrahedral geometry at phosphorus. Key considerations include:

  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) or ³¹P-¹H correlation NMR.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged reactions may equilibrate diastereomers.
    In asymmetric syntheses, such as (+)-phosdiecin A, diastereomeric excess >95% was achieved by optimizing reaction time and temperature .

How does this compound compare to other phosphoramidites (e.g., 2-cyanoethyl derivatives) in solid-phase oligonucleotide synthesis?

Advanced
Key differences include:

  • Stability : Allyl groups are less prone to β-elimination than cyanoethyl groups under basic conditions.
  • Deprotection : Allyl removal requires palladium catalysis, whereas cyanoethyl groups are cleaved with ammonia.
  • Coupling efficiency : The diisopropylamine moiety reduces steric hindrance compared to bulkier tert-butyl derivatives, improving coupling rates (~98% per step in optimized protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.